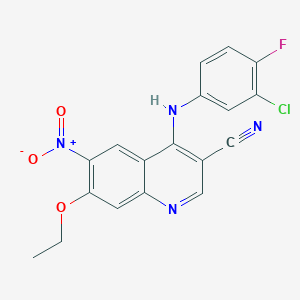

4-(3-氯-4-氟苯胺)-3-氰基-7-乙氧基-6-硝基喹啉

描述

The compound 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties. The presence of chloro, fluoro, cyano, ethyloxy, and nitro substituents in the compound suggests that it may have significant biological activity, potentially as a cytotoxic agent against cancer cells .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, including cyclization, nitration, chlorination, and substitution reactions. For instance, the synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines, which share structural similarities with the compound , involves the replacement of a genotoxic nitro group with chloro and fluoro substituents, resulting in compounds with high inhibitory activities against topoisomerase I . Another related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized through cyclization, nitration, and chlorination, starting from 4-methoxyaniline . These methods could provide insights into the potential synthesis routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallography can be used to determine the crystal structure, as seen in the synthesis of a quinazoline derivative, where the molecule crystallized in the orthorhombic system . The molecular modeling of the 7-azaindenoisoquinolines provided possible binding modes to topoisomerase I, which is essential for understanding the interaction between the compound and its biological target .

Chemical Reactions Analysis

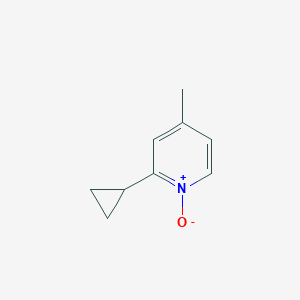

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution and ring transformation. For example, chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione underwent substitution reactions with different nucleophiles, leading to novel quinolinone derivatives . Similarly, the fluorine atom in 3-fluoro-4-nitroquinoline 1-oxide was replaced with nucleophiles to afford substituted derivatives . These reactions are indicative of the chemical versatility of quinoline compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a related compound, highlighted the importance of reaction conditions, such as temperature, which can affect the yield and purity of the final product . The compound's properties can also determine its suitability for large-scale production and its potential as a pharmaceutical agent.

科学研究应用

抗疟疾和抗病毒应用

- 自二战以来,氯喹及其衍生物的抗疟疾作用已得到充分证明。由于耐氯喹的恶性疟原虫菌株的出现,研究已转向重新利用和改造氯喹支架以治疗各种传染性和非传染性疾病 (Njaria, Okombo, Njuguna, & Chibale, 2015)。这表明与氯喹在结构上相关的化合物,如“4-(3-氯-4-氟苯胺)-3-氰基-7-乙氧基-6-硝基喹啉”,也可能具有潜在的抗疟疾和抗病毒应用。

抗氧化活性

- 酚酸,包括与喹啉在结构上相关的化合物,已被公认为具有抗氧化活性。此类化合物在抗氧化活性、抗菌、保肝、保护心脏、抗炎、神经保护、抗肥胖、抗病毒和抗高血压方面发挥治疗作用 (Naveed 等人,2018)。有助于类似化合物抗氧化活性的结构特征可以为“4-(3-氯-4-氟苯胺)-3-氰基-7-乙氧基-6-硝基喹啉”在类似应用中的潜力提供见解。

抗菌剂

- 氟喹诺酮类是一类包括喹啉衍生物的化合物,对革兰氏阳性菌、革兰氏阴性菌、分枝杆菌和厌氧菌具有广谱活性。它们的机制涉及抑制 DNA 拓扑异构酶,这会影响 DNA 功能,从而导致细菌细胞损伤 (da Silva, de Almeida, de Souza, & Couri, 2003)。这表明“4-(3-氯-4-氟苯胺)-3-氰基-7-乙氧基-6-硝基喹啉”在开发新的抗菌剂方面具有潜力。

抗癌特性

- 正在探索氯喹及其衍生物在癌症治疗中的再利用,这需要更深入地了解癌细胞增殖中的信号通路。这项工作旨在开发能够在联合化疗中协同作用的化合物 (Njaria 等人,2015)。因此,喹啉衍生物,包括“4-(3-氯-4-氟苯胺)-3-氰基-7-乙氧基-6-硝基喹啉”,可能在抗癌研究中具有潜力。

安全和危害

属性

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVQJDOMLLWGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453656 | |

| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline | |

CAS RN |

740791-06-4 | |

| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)